molecular formula C11H18N4O2S B14353806 4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide CAS No. 93620-65-6

4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide

Cat. No.: B14353806
CAS No.: 93620-65-6
M. Wt: 270.35 g/mol
InChI Key: JLPMSNCLAPDDEI-UHFFFAOYSA-N
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Description

4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide can be achieved through base-mediated coupling reactions. One common method involves the reaction of benzenesulfonyl azides with proline derivatives in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically carried out in an environment-friendly solvent like 1,2-dichloroethane (DCE), which acts both as a solvent and a reactant . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis (programmed cell death). The compound binds to the active site of the enzyme, blocking its activity and disrupting the metabolic processes of cancer cells .

Comparison with Similar Compounds

4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy .

Properties

CAS No.

93620-65-6

Molecular Formula

C11H18N4O2S

Molecular Weight

270.35 g/mol

IUPAC Name

4-[[butyl(methyl)amino]diazenyl]benzenesulfonamide

InChI

InChI=1S/C11H18N4O2S/c1-3-4-9-15(2)14-13-10-5-7-11(8-6-10)18(12,16)17/h5-8H,3-4,9H2,1-2H3,(H2,12,16,17)

InChI Key

JLPMSNCLAPDDEI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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